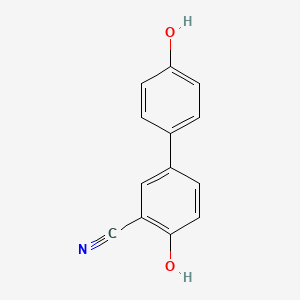

2-Cyano-4-(4-hydroxyphenyl)phenol

Overview

Description

2-Cyano-4-(4-hydroxyphenyl)phenol, also known as 4,4’-dihydroxy-[1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Cyano-4-(4-hydroxyphenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

Research indicates that 2-Cyano-4-(4-hydroxyphenyl)phenol exhibits promising biological activities, including anti-inflammatory and antioxidant properties. These characteristics make it a candidate for further investigation in drug development aimed at treating conditions associated with oxidative stress and inflammation. The interactions of this compound with specific biological targets are under study, suggesting its potential role as an enzyme inhibitor or modulator of biochemical pathways .

Case Study: Aldose Reductase Inhibition

A study focused on similar compounds within the cyano and phenolic family reported the development of aldose reductase inhibitors, which are crucial in managing diabetic complications. The structural attributes of this compound could lead to the design of novel inhibitors targeting this enzyme .

Material Science

Dye-Sensitized Solar Cells:

this compound has been explored as a component in dye-sensitized solar cells (DSSCs). Its ability to enhance light absorption and electron transport makes it valuable for improving the efficiency of these solar energy devices. The compound's stability under operational conditions is critical for its application in renewable energy technologies .

Organic Synthesis

Chemical Synthesis Intermediate:

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can facilitate various chemical transformations, making it a versatile building block in synthetic organic chemistry. Researchers utilize it to create derivatives that may possess enhanced biological or physical properties .

Data Table: Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Investigated for anti-inflammatory and antioxidant activities. |

| Material Science | Dye-Sensitized Solar Cells | Enhances light absorption and electron transport in solar cells. |

| Organic Synthesis | Chemical Synthesis Intermediate | Used to synthesize complex organic compounds. |

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxybiphenyl: Lacks the cyano group, making it less reactive in certain chemical reactions.

4-Cyanobiphenyl: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

4,4’-Dihydroxybiphenyl: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness

2-Cyano-4-(4-hydroxyphenyl)phenol is unique due to the presence of both the hydroxy and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Cyano-4-(4-hydroxyphenyl)phenol, also known as 4,4’-dihydroxy-[1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol. This compound features both a cyano group (-C≡N) and a hydroxyl group (-OH), which contribute to its unique chemical reactivity and biological activity. The dual functionality of these groups makes it a valuable compound in various fields, including pharmaceuticals and materials science.

The synthesis of this compound can be achieved through several methods, including the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling process. This method is favored for its efficiency in producing high yields of the desired compound.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes, such as tyrosinase (TYR), which is involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .

- Protein Interaction : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyano group may participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Case Studies

Several studies highlight the biological activity of this compound:

- Antioxidant Activity Evaluation : In vitro assays have shown that this compound exhibits strong scavenging activity against various radicals. For instance, it demonstrated an EC50 value comparable to established antioxidants .

- Inhibition of Tyrosinase : A study reported that derivatives of phenolic compounds similar to this compound effectively inhibited tyrosinase with IC50 values ranging from 3.8 μM to higher concentrations depending on structural modifications .

- Impact on Cellular Models : In cellular models, compounds derived from this compound displayed no cytotoxic effects at concentrations up to 25 μM while effectively inhibiting enzyme activity .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is valuable:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| α-Cyano-4-hydroxycinnamic Acid | C₉H₇NO₃ | 0.88 |

| Methyl 2-cyano-3-phenylacrylate | C₁₂H₁₁NO₃ | 0.87 |

| Methyl 3-cyano-4-hydroxybenzoate | C₁₂H₉NO₃ | 0.82 |

| Methyl 4-cyano-2-methoxybenzoate | C₁₂H₉NO₃ | 0.80 |

| 4-Cyano-4'-hydroxybiphenyl | C₁₃H₉NO | 0.81 |

The presence of both functional groups in this compound enhances its reactivity and biological activity compared to these structurally similar compounds.

Properties

IUPAC Name |

2-hydroxy-5-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZAAWVCEKXGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684626 | |

| Record name | 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-27-6 | |

| Record name | 4,4'-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.